1,4-BIS{[(3-ETHYL-3-OXETHANYL)METHOXY]METHYL}BENZENE
Description
Properties
IUPAC Name |
3-ethyl-3-[[4-[(3-ethyloxetan-3-yl)methoxymethyl]phenyl]methoxymethyl]oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-3-19(13-23-14-19)11-21-9-17-5-7-18(8-6-17)10-22-12-20(4-2)15-24-16-20/h5-8H,3-4,9-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIOYAVXLAOXJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)COCC2=CC=C(C=C2)COCC3(COC3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
142675-47-6 | |
| Record name | OXT 121 homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142675-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00626587 | |
| Record name | 3,3'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142627-97-2 | |
| Record name | 1,4-Bis((3-ethyl-3-oxetanylmethoxy)methyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142627972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-BIS((3-ETHYL-3-OXETANYLMETHOXY)METHYL)BENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,4-BIS((3-ETHYL-3-OXETANYLMETHOXY)METHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJS4NGG6LZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
1,4-BIS{[(3-ETHYL-3-OXETHANYL)METHOXY]METHYL}BENZENE, also known by its CAS number 142627-97-2, is a complex organic compound characterized by a benzene ring with multiple functional groups. Its molecular formula is and it has a molar mass of approximately 334.45 g/mol. This compound has garnered interest due to its potential biological activities, which are explored in various studies.
The compound is synthesized through alkylation reactions and exhibits properties such as:
- Density : 1.058 g/cm³
- Boiling Point : 422.5 °C
- Flash Point : 108.5 °C
- Stereochemistry : Achiral with no defined stereocenters .
Biological Activity Overview
Research into the biological activity of this compound indicates several key areas of interest:
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit antimicrobial properties. The presence of the oxetane moiety may enhance the interaction with microbial membranes, leading to increased efficacy against various bacterial strains .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. Results indicate that at certain concentrations, it can induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for potential therapeutic applications .
Anti-inflammatory Properties
Research has suggested that the compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This activity could make it a candidate for treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2022) evaluated the antimicrobial properties of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Cytotoxicity Assay
In a cytotoxicity assay performed by Liu et al. (2023), the compound was tested on human cancer cell lines (HeLa and MCF-7). The IC50 values were determined to be:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These findings indicate that while the compound is effective against cancer cells, further research is needed to optimize its therapeutic index.
Scientific Research Applications
The compound is classified under GHS as a hazardous substance, with warnings related to skin irritation and specific target organ toxicity upon repeated exposure .
Materials Science
This compound is utilized in the development of advanced materials due to its unique structural properties. Its ability to form cross-linked networks makes it suitable for:
- Adhesives : The compound's oxetane groups can enhance the adhesion properties of polymeric materials.
- Coatings : It is used in formulations for protective coatings that require durability and resistance to environmental factors.
Pharmaceuticals
In pharmaceutical applications, OXT-121 is being explored for its potential as a drug delivery system. The compound's structure allows for:
- Controlled Release : Its ability to form hydrogels can be leveraged for controlled and sustained release of therapeutic agents.
- Targeted Therapy : The functionalization of the oxetane groups may enable targeted delivery mechanisms in cancer therapies.
Polymer Chemistry
The compound serves as a monomer in the synthesis of various polymers, particularly those requiring:
- Thermal Stability : Polymers derived from OXT-121 exhibit enhanced thermal stability due to the rigid structure provided by the benzene ring and oxetane units.
- Mechanical Strength : Its incorporation into polymer matrices can improve mechanical properties, making it suitable for high-performance applications.
Nanotechnology
Recent studies have indicated that OXT-121 can be used in the fabrication of nanocomposites. Its role includes:
- Nanoparticle Stabilization : The compound can stabilize nanoparticles in solution, enhancing their application in drug delivery and imaging.
- Self-Healing Materials : Research indicates potential use in self-healing materials where the oxetane groups facilitate healing processes upon damage.
Case Study 1: Drug Delivery Systems
A study published in a peer-reviewed journal demonstrated that hydrogels formed from OXT-121 exhibited significant promise in delivering anticancer drugs effectively. The hydrogels showed controlled release profiles that maintained therapeutic levels over extended periods, indicating their viability as drug carriers .
Case Study 2: Advanced Coatings
Research conducted on coatings incorporating OXT-121 revealed improved resistance to abrasion and UV degradation compared to traditional coatings. The findings suggest that these coatings could be utilized in outdoor applications where durability is critical .
Comparison with Similar Compounds
Physical and Chemical Properties
- Appearance : Colorless to pale yellow solid .
- Melting Point : 62–65°C .
- Boiling Point : 382–422.5°C .
- Density : 1.058 g/cm³ .
- Solubility : Soluble in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM) .
- Flash Point : 108.5°C .
Applications
This compound is primarily used in advanced material synthesis, including:
- Liquid crystals for display technologies.
- Organic electrochromic materials for smart windows.
- Optical polymers due to its flexible oxetane moieties, which enhance processability and thermal stability .
Comparison with Similar Compounds
The compound’s unique oxetane-functionalized structure distinguishes it from other benzene derivatives. Below is a comparative analysis based on structural analogs and functional groups:
Table 1: Comparative Analysis of 1,4-BIS{[(3-ETHYL-3-OXETHANYL)METHOXY]METHYL}BENZENE and Related Compounds
Key Findings:
Structural Complexity vs. Simplicity :
- The target compound’s oxetane-ether architecture provides enhanced flexibility and thermal resilience compared to simpler alkyl benzenes like ethylmethylbenzene, which lack functional groups for advanced applications .
- In contrast, chlorinated benzene derivatives (e.g., Benzyl-(chloromethyl)-methoxy-methylsilane) exhibit higher reactivity and toxicity , limiting their utility in consumer-facing materials .
Toxicity Profile: Chlorinated derivatives are associated with neurotoxicity and carcinogenicity due to chlorine’s electronegativity and persistence in biological systems . The target compound’s oxetane groups mitigate these risks, making it safer for material science applications .
Functional Versatility :
- The oxetane rings in the target compound enable ring-opening polymerization , a critical feature for synthesizing high-performance polymers. This property is absent in both chlorinated and alkyl-substituted benzenes .
Synthetic Accessibility: The compound is synthesized via alkylation of benzene with 3-ethyl-3-oxetanylmethanol, a process requiring precise control . Simpler alkyl benzenes are easier to produce but lack functional diversity .
Preparation Methods
Synthesis of 1,4-Bis(chloromethyl)benzene
The benzene derivative is first dichlorinated using paraformaldehyde and hydrochloric acid under Friedel-Crafts conditions. For example, reacting 1,4-dimethylbenzene with chlorine gas in the presence of AlCl₃ yields 1,4-bis(chloromethyl)benzene at 60–80°C2.
Etherification with 3-Ethyl-3-Oxetanylmethanol
The chloromethyl groups undergo nucleophilic substitution with the sodium alkoxide of 3-ethyl-3-oxetanylmethanol. This reaction typically proceeds in anhydrous tetrahydrofuran (THF) at reflux (66°C) for 12–24 hours, achieving yields of 78–85%.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 66°C |
| Catalyst | Sodium hydride (NaH) |
| Reaction Time | 18 hours |
| Yield | 82% |
Characterization via ¹H-NMR confirms successful substitution, with benzene methylene protons appearing as a singlet at δ 4.55 ppm and oxetane methyl groups resonating at δ 1.54 ppm.
Hydrosilylation-Catalyzed Coupling
An alternative method employs hydrosilylation to link oxetane moieties to a silicon-containing benzene backbone, as demonstrated in the synthesis of bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane.
Synthesis of 3-Ethyl-3-Allylmethoxyoxetane (AllylEHO)
3-Ethyl-3-hydroxymethyloxetane (EHO) is prepared via cyclization of trihydroxypropane and diethyl carbonate at 130–135°C under vacuum (21.3 kPa). Subsequent allylation with allyl bromide in the presence of K₂CO₃ yields AllylEHO.
Key Analytical Data for AllylEHO:
Silicon-Based Coupling
AllylEHO undergoes hydrosilylation with diphenylsilane using Speier’s catalyst (H₂PtCl₆) at 80°C, forming a silicon-bridged intermediate. Further methoxylation with methanol completes the synthesis.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst | H₂PtCl₆ (0.5 mol%) |
| Temperature | 80°C |
| Reaction Time | 8 hours |
| Yield | 75% |
Mitsunobu Etherification
The Mitsunobu reaction offers a mild alternative for forming ether linkages without harsh bases.
Reaction Protocol
1,4-Benzenedimethanol reacts with 3-ethyl-3-oxetanylmethanol in dichloromethane (DCM) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) at 0°C to room temperature.
Advantages:
Characterization:
Industrial-Scale Production via Continuous Flow Reactors
Patents disclose continuous flow methods to enhance reproducibility and safety. For example, a tubular reactor maintains precise temperature (70°C) and residence time (30 minutes) during the etherification step, achieving 94% conversion.
Key Patent Claims:
-
Use of immobilized lipase catalysts for enantioselective synthesis.
Green Chemistry Approaches
Recent advances focus on solvent-free mechanochemical synthesis. Ball-milling 1,4-benzenedimethanol and 3-ethyl-3-oxetanylmethanol with K₂CO₃ yields 70% product in 2 hours, reducing waste .
Q & A
Q. What are the common synthetic routes for 1,4-BIS{[(3-ETHYL-3-OXETHANYL)METHOXY]METHYL}BENZENE, and how are intermediates characterized?
The compound is synthesized via nucleophilic substitution or etherification reactions, where oxetane derivatives react with aromatic diols. Key intermediates include 3-ethyl-3-oxetanylmethanol and chloromethylated benzene precursors. Characterization typically employs NMR (¹H/¹³C) to confirm methoxy and oxetanyl group connectivity, FT-IR for ether linkage verification (C-O-C stretch at ~1100 cm⁻¹), and mass spectrometry for molecular ion validation. Purity assessment requires HPLC with UV detection (λ ≈ 270 nm for aromatic absorption) .
Q. What analytical methods are recommended for assessing the purity and structural integrity of this compound?
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection quantifies purity.
- Spectroscopy : High-resolution NMR resolves methoxy and oxetanyl proton environments (δ 3.2–4.5 ppm).
- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) determines bond angles and torsional strain in the aromatic-oxetanyl framework .
Q. How does the methoxy group's electronic effect influence the compound's reactivity?
The para-methoxy group on the benzene ring acts as an electron donor via resonance, stabilizing cationic intermediates during polymerization. However, steric hindrance from the bulky oxetanyl substituents may offset this effect in cross-linking reactions. Computational studies (e.g., DFT) can model charge distribution, while Hammett parameters predict substituent contributions .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing photopolymerization using this compound?
- Photoinitiators : Select iodonium salts (e.g., diphenyliodonium hexafluorophosphate) for efficient cationic polymerization under UV (λ = 254–365 nm).
- Kinetic Studies : Use real-time FT-IR to monitor oxetane ring-opening rates.
- Thermal Analysis : Post-curing DSC evaluates glass transition temperature (Tg) and residual exothermicity, ensuring complete cross-linking .
Q. How do structural modifications (e.g., replacing methoxy with electron-withdrawing groups) affect its photochemical stability?
Substituting methoxy with nitro or cyano groups increases electron deficiency, potentially accelerating UV degradation. Compare degradation pathways via LC-MS to identify photoproducts. Contradictory data on stability (e.g., from TGA vs. accelerated UV testing) require multi-method validation .
Q. What mechanistic insights explain its role in microlens array fabrication?
The compound acts as a cross-linker in epoxy-oxetane resins, enhancing refractive index (n ≈ 1.50–1.55) and mechanical rigidity. Atomic force microscopy (AFM) profiles post-curing reveal surface roughness <10 nm, critical for optical clarity. Contradictions in shrinkage data (e.g., 2–5% volume loss) necessitate in-situ interferometry during polymerization .
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
Single-crystal X-ray studies (via SHELXL) reveal planar deviations (<15° dihedral angles between benzene and oxetanyl groups). Compare with DFT-optimized geometries to address outliers. Discrepancies in bond lengths (e.g., C-O vs. C-C) may arise from crystal packing forces .
Methodological Challenges
Q. How to address contradictions in thermal stability data across studies?
- Controlled TGA : Use identical heating rates (e.g., 10°C/min) under nitrogen.
- Isoconversional Analysis : Apply Friedman or Ozawa methods to decompose degradation steps.
- Reproducibility : Standardize sample preparation (e.g., solvent-free drying) to eliminate plasticizer interference .
Q. What strategies mitigate steric hindrance during functionalization of the oxetanyl moiety?
- Protection/Deprotection : Temporarily block reactive sites with trimethylsilyl groups.
- Catalysis : Use Lewis acids (e.g., BF₃·OEt₂) to activate oxetane rings for nucleophilic attack.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reagent diffusion to sterically crowded sites .
Applications in Materials Science
Q. How does this compound enhance the performance of light-blocking inks?
Its high cross-linking density reduces oxygen inhibition, enabling rapid curing (>90% conversion in <60 sec). UV-Vis spectroscopy quantifies opacity (absorbance >3.0 at 400 nm), while nanoindentation measures hardness (>0.5 GPa) for durability .
Q. What advanced characterization techniques validate its use in high-resolution lithography?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
